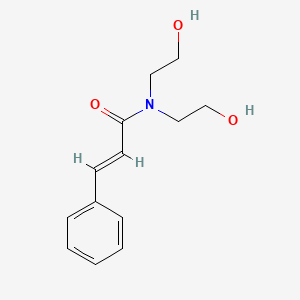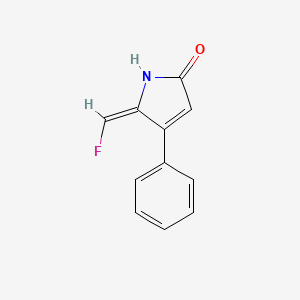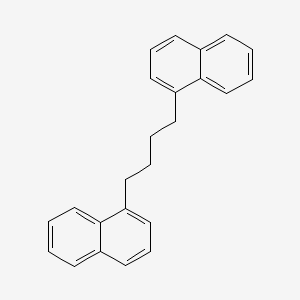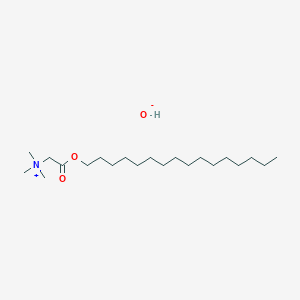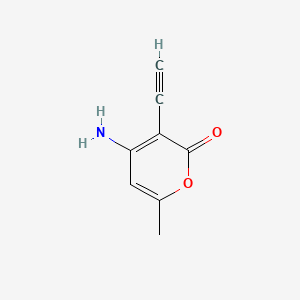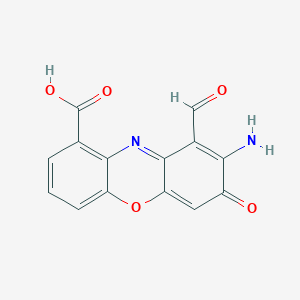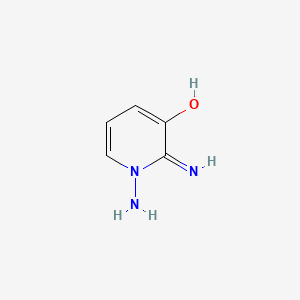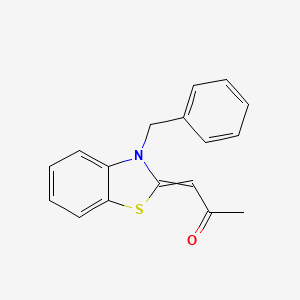
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the condensation of 2-aminobenzothiazole with benzaldehyde followed by cyclization and subsequent reactions to introduce the propan-2-one moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1,3-benzothiazol-2-ylidene)-3-phenoxyacetone: This compound has a similar benzothiazole core but with different substituents, leading to distinct properties and applications.
3-Benzyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-thioxo-1,3-thiazolidin-4-one: Another related compound with a thiazolidinone moiety, which may exhibit different biological activities.
Uniqueness
1-(3-Benzyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a versatile compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H15NOS |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
1-(3-benzyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C17H15NOS/c1-13(19)11-17-18(12-14-7-3-2-4-8-14)15-9-5-6-10-16(15)20-17/h2-11H,12H2,1H3 |
InChI-Schlüssel |
SUMHQPLTRSGGAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
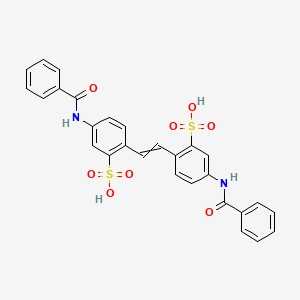


![2-[Cyclopentyl(ethyl)amino]acetonitrile](/img/structure/B13835180.png)
